
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a thiazole ring. Thiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to the inhibition of their activity. The presence of difluoromethyl and trifluoromethyl groups enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)thiazole: Lacks the trifluoromethyl group, leading to variations in its applications and effectiveness.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various fields, including pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C5H2F5NS |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-3(7)2-1-12-4(11-2)5(8,9)10/h1,3H |
InChI-Schlüssel |
VTBSDXQHESJVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)C(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


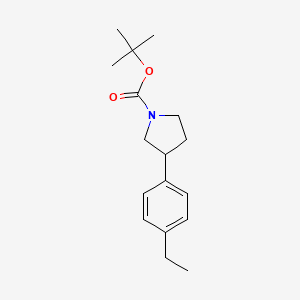
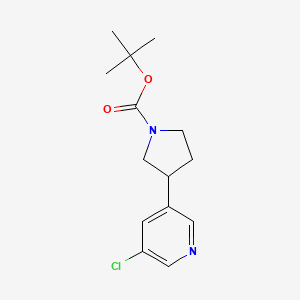
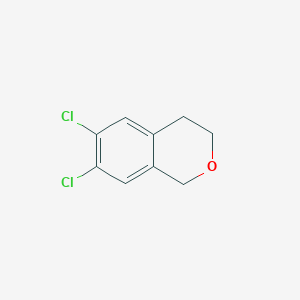


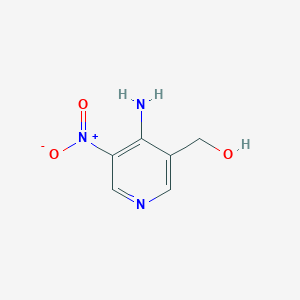
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)

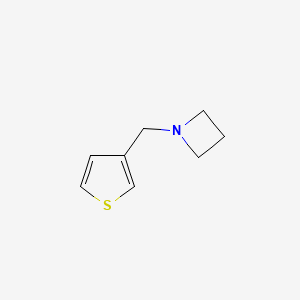


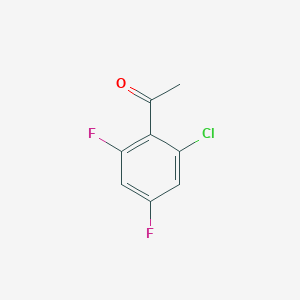
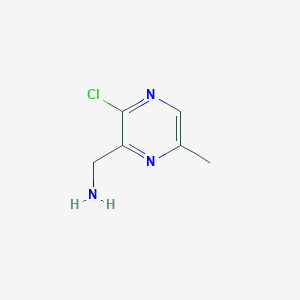
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
